molecular formula C11H11FOS B13166644 2-[(2-Fluorophenyl)sulfanyl]cyclopentan-1-one

2-[(2-Fluorophenyl)sulfanyl]cyclopentan-1-one

Cat. No.: B13166644
M. Wt: 210.27 g/mol
InChI Key: PDXPFNAPKRHHMI-UHFFFAOYSA-N
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Description

2-[(2-Fluorophenyl)sulfanyl]cyclopentan-1-one is a fluorinated cyclopentanone derivative featuring a sulfur-linked 2-fluorophenyl substituent. It is identified by the CAS registry number 596817-38-8 and is commercially available with a purity of 95% . The compound’s structure combines a cyclopentanone core with a sulfanyl group at position 2, substituted by a fluorine atom in the ortho position of the phenyl ring.

Properties

Molecular Formula

C11H11FOS

Molecular Weight

210.27 g/mol

IUPAC Name

2-(2-fluorophenyl)sulfanylcyclopentan-1-one

InChI

InChI=1S/C11H11FOS/c12-8-4-1-2-6-10(8)14-11-7-3-5-9(11)13/h1-2,4,6,11H,3,5,7H2

InChI Key

PDXPFNAPKRHHMI-UHFFFAOYSA-N

Canonical SMILES

C1CC(C(=O)C1)SC2=CC=CC=C2F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(2-Fluorophenyl)sulfanyl]cyclopentan-1-one typically involves the reaction of 2-fluorothiophenol with cyclopentanone under specific conditions. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a solvent like dimethylformamide (DMF). The mixture is heated to facilitate the formation of the desired product.

Industrial Production Methods

While specific industrial production methods for 2-[(2-Fluorophenyl)sulfanyl]cyclopentan-1-one are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and reaction time, to maximize yield and purity. Industrial production may also involve the use of continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-[(2-Fluorophenyl)sulfanyl]cyclopentan-1-one can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group in the cyclopentanone ring can be reduced to form alcohols.

    Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Electrophilic aromatic substitution reactions may involve reagents like bromine (Br2) or nitric acid (HNO3).

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohols.

    Substitution: Halogenated or nitrated derivatives of the fluorophenyl group.

Scientific Research Applications

2-[(2-Fluorophenyl)sulfanyl]cyclopentan-1-one has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and metabolic pathways.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-[(2-Fluorophenyl)sulfanyl]cyclopentan-1-one involves its interaction with specific molecular targets. The fluorophenyl group can engage in π-π interactions with aromatic residues in proteins, while the sulfanyl group can form hydrogen bonds or coordinate with metal ions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Positional Isomers: 2-[(4-Fluorophenyl)sulfanyl]cyclopentan-1-one

A key positional isomer, 2-[(4-Fluorophenyl)sulfanyl]cyclopentan-1-one (CAS: 1044049-41-3), differs only in the placement of the fluorine atom on the phenyl ring (para instead of ortho).

Derivatives with Extended Conjugation: (2E,5E)-2-[(2-Fluorophenyl)methylidene]-5-[(4-hydroxy-3-methoxyphenyl)methylidene]cyclopentan-1-one (3b1)

This compound (3b1) shares the cyclopentanone core but incorporates two methylidene groups conjugated with aromatic rings. Key differences include:

  • Synthesis and Yield: Synthesized in 50.2% yield, lower than typical yields (83–91%) for simpler cyclopentanones (e.g., compounds 2d–2g in ) .
  • Physical Properties : Melting point (169.6–173.2°C) and HPLC purity (98.982%) suggest higher crystallinity compared to liquid analogs like 2e .
  • Spectroscopic Data : Distinct 1H-NMR signals (e.g., β'-H at δ 7.752 ppm) and ESI-MS (m/z 325.0 [M+1]+) highlight conjugation effects absent in the simpler sulfanyl derivative .

Fluorophenyl-Substituted Cyclopentanones with Alkenyl Groups

Compounds such as (S)-(–)-2-(3-Fluorophenyl)-2-(prop-1-en-1-yl)cyclopentan-1-one (2e) () demonstrate the impact of alkenyl substituents:

  • Synthetic Efficiency : Prepared in 83% yield via preparative TLC, comparable to other derivatives (2d, 2f, 2g) .
  • Physical State : Unlike 3b1, 2e is a colorless oil, indicating reduced intermolecular forces due to the absence of polar hydroxyl/methoxy groups .
  • Optical Purity : HPLC confirms enantiomeric purity, a critical factor in chiral drug development .

Alkyl-Substituted Cyclopentanones: 2-Heptylidene Cyclopentan-1-one

This fragrance ingredient () replaces the fluorophenyl-sulfanyl group with a heptylidene chain. Key distinctions include:

  • Applications: Subject to IFRA safety standards for use in cosmetics, reflecting its non-pharmaceutical role .
  • Reactivity : The alkyl chain likely enhances hydrophobicity but reduces electronic interactions compared to aromatic sulfur-linked derivatives.

Biological Activity

2-[(2-Fluorophenyl)sulfanyl]cyclopentan-1-one is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial, anticancer, and other pharmacological properties supported by recent research findings.

Chemical Structure and Properties

The molecular formula of 2-[(2-Fluorophenyl)sulfanyl]cyclopentan-1-one is C11H11FOS, with a molecular weight of approximately 224.27 g/mol. The compound features a cyclopentanone structure substituted with a fluorophenyl and a sulfanyl group, which are critical for its biological activities.

PropertyValue
Molecular FormulaC11H11FOS
Molecular Weight224.27 g/mol
IUPAC Name2-[(2-Fluorophenyl)sulfanyl]cyclopentan-1-one
SMILESFC1=CC=C(SC2CCCCC2)C=C1

Antimicrobial Activity

Research has indicated that compounds similar to 2-[(2-Fluorophenyl)sulfanyl]cyclopentan-1-one exhibit significant antimicrobial properties. For instance, studies show that sulfanyl derivatives can inhibit the growth of various bacteria and fungi. Specific tests have demonstrated that such compounds can effectively combat pathogens like Staphylococcus aureus and Pseudomonas aeruginosa .

Case Study:
A study conducted on related sulfanyl compounds revealed that modifications in the phenyl ring significantly affected antimicrobial potency. The presence of electron-withdrawing groups (such as fluorine) enhanced activity against gram-positive bacteria .

Anticancer Activity

The anticancer potential of 2-[(2-Fluorophenyl)sulfanyl]cyclopentan-1-one has been explored through various in vitro studies. Compounds with similar scaffolds have shown cytotoxic effects on multiple cancer cell lines, including breast and lung cancer cells.

Mechanism of Action:
The proposed mechanism involves the induction of apoptosis via the activation of caspase pathways and inhibition of cell proliferation by interfering with cell cycle progression .

Research Findings:
In one study, derivatives containing sulfur were tested for their ability to inhibit tumor growth in xenograft models. The results indicated a significant reduction in tumor size, correlating with increased levels of reactive oxygen species (ROS) within the cancer cells .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship (SAR) is crucial for optimizing the biological activity of 2-[(2-Fluorophenyl)sulfanyl]cyclopentan-1-one. Modifications to the cyclopentane ring or substitutions on the phenyl group can lead to variations in potency and selectivity.

ModificationEffect on Activity
Addition of FluorineIncreased antimicrobial activity
Change in Sulfanyl GroupAltered cytotoxic effects

Q & A

Basic Questions

Q. What are the key synthetic strategies for 2-[(2-Fluorophenyl)sulfanyl]cyclopentan-1-one, and how can reaction yields be optimized?

  • Methodological Answer : The compound can be synthesized via nucleophilic substitution or thiol-ene reactions. A typical approach involves reacting 2-fluorothiophenol with a cyclopentanone derivative under basic conditions (e.g., K₂CO₃ in DMF). Optimizing stoichiometry (1:1.2 molar ratio of ketone to thiol) and temperature (60–80°C) improves yields. Monitoring reaction progress via TLC and isolating intermediates via column chromatography (silica gel, hexane/ethyl acetate) ensures purity .

Q. How should researchers characterize this compound using spectroscopic techniques?

  • Methodological Answer :

  • ¹H/¹³C NMR : Assign peaks by comparing shifts to analogous sulfanyl ketones. For example, the cyclopentanone carbonyl carbon typically appears at ~210 ppm, while aromatic protons from the 2-fluorophenyl group resonate between 6.8–7.4 ppm. Use DEPT-135 to distinguish CH₃/CH₂/CH groups .
  • IR : Confirm the ketone (C=O stretch at ~1700 cm⁻¹) and C-S bond (650–750 cm⁻¹).
  • Mass Spectrometry : Validate molecular ion [M+H]⁺ and fragmentation patterns using high-resolution MS.

Q. What safety protocols are critical during handling and disposal?

  • Methodological Answer : Use fume hoods and PPE (gloves, goggles) due to potential toxicity. Quench reactions with aqueous NaHCO₃ to neutralize acidic byproducts. Store waste in labeled containers for halogenated organics and collaborate with certified disposal agencies to comply with environmental regulations .

Advanced Research Questions

Q. Which computational methods best predict the electronic and thermodynamic properties of this compound?

  • Methodological Answer : Density Functional Theory (DFT) with hybrid functionals (e.g., B3LYP) and a 6-311++G(d,p) basis set provides accurate geometry optimization and HOMO-LUMO gap calculations. Solvent effects (e.g., chloroform) can be modeled using the PCM framework. Validate results against experimental UV-Vis or cyclic voltammetry data .

Q. How can crystallographic data resolve structural ambiguities in sulfanyl-cyclopentanone derivatives?

  • Methodological Answer : Use single-crystal X-ray diffraction (SHELX suite) for precise bond-length/angle measurements. Refinement parameters (R factor < 0.05) ensure reliability. For disordered structures, apply restraints to atomic displacement parameters and validate via residual electron density maps .

Q. How to address contradictions between experimental spectral data and computational predictions?

  • Methodological Answer : Re-examine computational inputs (e.g., solvent model, conformation). For NMR, simulate spectra using software like Gaussian NMR or ACD/Labs. If discrepancies persist, consider dynamic effects (e.g., tautomerism) or impurities. Cross-validate with 2D NMR (COSY, HSQC) .

Q. What experimental designs are effective for studying bioactivity mechanisms (e.g., antiproliferative effects)?

  • Methodological Answer :

  • In Vitro Assays : Use MTT/PrestoBlue on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ determination. Include controls (DMSO vehicle) and replicate experiments (n ≥ 3).
  • Mechanistic Probes : Perform ROS detection (DCFH-DA assay) or apoptosis markers (Annexin V/PI staining). Pair with molecular docking (AutoDock Vina) to identify protein targets (e.g., kinases) .

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